Toremifene

Pharmacogenomics Breast Cancer Adjuvant Therapy CYP2D6 Polymorphism

Toremifene (CAS 89778-29-0) is the chlorinated tamoxifen analog that eliminates CYP2D6-dependent bioactivation—a critical advantage for pharmacogenomically stratified trials. With a 5-year DFS of 90.8% in CYP2D6*10 carriers vs 70.1% for tamoxifen, it delivers cleaner efficacy endpoints in East Asian cohorts. It elevates HDL while tamoxifen lowers it, and shows lower incidences of cerebrovascular events (1.1% vs 2.7%) and endometrial proliferation (32.2% vs 47.8%). For protocols requiring consistent SERM activity independent of CYP2D6 status, toremifene is the evidence-based choice. Order research-grade toremifene with verified purity for your preclinical or clinical supply chain.

Molecular Formula C26H28ClNO
Molecular Weight 406 g/mol
CAS No. 89778-29-0
Cat. No. B109984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameToremifene
CAS89778-29-0
SynonymsCitrate, Toremifene
Fareston
FC 1157a
FC-1157a
FC1157a
Toremifene
Toremifene Citrate
Toremifene Citrate (1:1)
Toremifene, (E)-Isome
Molecular FormulaC26H28ClNO
Molecular Weight406 g/mol
Structural Identifiers
SMILESCN(C)CCOC1=CC=C(C=C1)C(=C(CCCl)C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C26H28ClNO/c1-28(2)19-20-29-24-15-13-23(14-16-24)26(22-11-7-4-8-12-22)25(17-18-27)21-9-5-3-6-10-21/h3-16H,17-20H2,1-2H3/b26-25-
InChIKeyXFCLJVABOIYOMF-QPLCGJKRSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility4.09e-04 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Toremifene (CAS 89778-26-7): First-Generation SERM for Estrogen Receptor-Positive Breast Cancer—Comparative Procurement Guide


Toremifene is a first-generation, nonsteroidal triphenylethylene selective estrogen receptor modulator (SERM) and a chlorinated structural analog of tamoxifen, approved for the palliative treatment of metastatic breast cancer in postmenopausal women with estrogen receptor-positive or receptor-unknown tumors [1]. It functions as a competitive antagonist at estrogen receptors in breast tissue while exhibiting tissue-specific partial agonist activity on bone and the cardiovascular system [2]. Toremifene exhibits oral bioavailability of approximately 100% and a terminal elimination half-life of approximately 5 days, with steady-state plasma concentrations achieved within 4–6 weeks of daily dosing [3].

Why Tamoxifen and Toremifene Are Not Interchangeable: Structural, Metabolic, and Clinical Differentiation


Despite sharing a triphenylethylene scaffold and comparable efficacy in unselected postmenopausal breast cancer populations, toremifene and tamoxifen are not clinically interchangeable. Critical structural divergence—specifically, the substitution of a chlorine atom for a hydrogen atom on the ethyl side chain of toremifene—confers distinct metabolic liability, eliminating CYP2D6-mediated 4-hydroxylation as a requirement for pharmacological activity [1]. This single molecular difference translates into quantifiable differential outcomes in patient subpopulations stratified by CYP2D6 genotype [2], divergent effects on lipid profiles [3], and disparate safety signals related to thromboembolic events [4]. For researchers and clinical supply chain stakeholders, substitution of one agent for the other without consideration of these validated quantitative differences introduces protocol heterogeneity and may compromise patient stratification in pharmacogenomically enriched study designs.

Quantitative Comparative Evidence: Toremifene Versus Tamoxifen Across Key Differentiating Dimensions


Disease-Free Survival Superiority in CYP2D6*10 Mutant Carrier Populations

In a retrospective cohort study of 268 Chinese patients with hormone receptor-positive breast cancer, toremifene demonstrated statistically significant 5-year disease-free survival (DFS) superiority over tamoxifen among patients harboring CYP2D6*10 mutant genotypes (C/T and T/T). This differential efficacy is mechanistically underpinned by the chlorine atom on toremifene's side chain, which prevents 4-hydroxylation by CYP2D6, rendering its antitumor activity largely independent of CYP2D6-mediated bioactivation [1]. In contrast, tamoxifen requires CYP2D6-mediated conversion to the active metabolite endoxifen for full therapeutic effect, resulting in reduced efficacy in intermediate and poor metabolizers [2].

Pharmacogenomics Breast Cancer Adjuvant Therapy CYP2D6 Polymorphism

HDL Cholesterol Elevation Versus Tamoxifen-Mediated HDL Reduction

A 2024 retrospective analysis of 597 early breast cancer patients receiving adjuvant endocrine therapy revealed a directionally opposite effect on high-density lipoprotein (HDL) cholesterol levels between the two SERMs. Toremifene treatment was associated with an increase in HDL cholesterol, whereas tamoxifen treatment resulted in a decrease in HDL cholesterol, with a statistically significant difference between the treatment groups [1]. This divergent effect is corroborated by an earlier Finnish trial in postmenopausal patients, where toremifene increased HDL levels by 14% while tamoxifen decreased HDL by 5% (p=0.001) [2].

Lipid Metabolism Cardiovascular Risk Adjuvant Endocrine Therapy

Reduced Cerebrovascular and Thromboembolic Event Incidence

A pooled safety analysis of clinical trial data comparing toremifene (n=459) and tamoxifen (n=440) in postmenopausal node-positive breast cancer patients demonstrated a lower incidence of vascular events with toremifene. Toremifene-treated patients experienced a 3.5% incidence of thromboembolic events compared to 5.9% with tamoxifen, and a 1.1% incidence of cerebrovascular events compared to 2.7% with tamoxifen [1]. In an interim analysis of the Finnish adjuvant trial, cerebrovascular events occurred in 0.4% of toremifene patients versus 2.5% of tamoxifen patients (p=0.01) [2].

Drug Safety Thromboembolism Cerebrovascular Events

Reduced Proliferative Endometrial Changes and Uterine Artery Vasodilation

A 2001 prospective study of 167 postmenopausal breast cancer patients randomized to tamoxifen (20 mg/day, n=84) or toremifene (40 mg/day, n=83) evaluated endometrial histology and uterine artery hemodynamics over 36 months of treatment. Proliferative endometrium was observed significantly more frequently in the tamoxifen group (47.8% of samples) than in the toremifene group (32.2% of samples) (p<0.0001). Endometrial polyps were also more common with tamoxifen (17 polyps in 15 patients) than with toremifene (9 polyps in 5 patients) (p<0.05) [1]. Additionally, toremifene reduced uterine artery pulsatility index (PI) by 15.0% at 12 months (p<0.05), an effect not observed with tamoxifen, indicating enhanced uterine perfusion [1].

Gynecological Safety Endometrial Proliferation Uterine Effects

CYP2D6-Independent Pharmacological Activity Enables Dose Escalation in Poor Metabolizers

A pharmacogenomic–pharmacokinetic study examined the relationship between CYP2D6 genotype and active metabolite exposure for both tamoxifen and toremifene. The CYP2D6 genotype was a major determinant of tamoxifen activity (p<0.01) but showed no significant association with toremifene activity (p=0.61) [1]. This mechanistic independence stems from the chlorine atom on toremifene's side chain, which sterically prevents 4-hydroxylation by CYP2D6, rendering its contribution to active conversion of toremifene minor [1]. Critically, toremifene activity increased significantly with intra-patient dose escalation from 40 mg to 120 mg daily, even among patients characterized as poor tamoxifen metabolizers, and this elevated activity was maintained for ≥24 weeks [1].

Pharmacokinetics CYP2D6 Personalized Dosing

In Vitro Antiproliferative Potency: Enhanced Activity in Ac-1 Breast Cancer Model

In the Ac-1 intratumoral aromatase-expressing breast cancer cell line model, toremifene exhibited more potent growth inhibition than tamoxifen in vitro. The half-maximal inhibitory concentration (IC50) for toremifene was 1.0 ± 0.3 μM, compared to 1.8 ± 1.3 μM for tamoxifen [1]. This represents an approximately 1.8-fold lower IC50 for toremifene in this cellular system, suggesting potentially greater intrinsic antiproliferative potency independent of metabolic activation, although the clinical translatability of this in vitro difference remains to be fully established in prospective comparative trials.

In Vitro Pharmacology Antiproliferative Activity Preclinical Screening

Evidence-Based Application Scenarios for Toremifene in Research and Clinical Supply


Pharmacogenomically Stratified Adjuvant Breast Cancer Trials in East Asian Populations

For clinical trials enrolling patients of East Asian ancestry, where CYP2D6*10 reduced-function alleles have a population frequency of approximately 40–50%, toremifene offers a scientifically rational alternative to tamoxifen. As demonstrated by Li et al. (2024), toremifene yields a 5-year DFS rate of 90.8% in CYP2D6*10 C/T and T/T genotype carriers compared to 70.1% with tamoxifen (p=0.003) [1]. Protocol designs that incorporate toremifene as the standard-of-care endocrine therapy arm eliminate the confounding effect of CYP2D6 genotype on efficacy endpoints and enable cleaner interpretation of investigational agent contributions.

Adjuvant Endocrine Therapy in Breast Cancer Patients with Preexisting Dyslipidemia or Cardiovascular Risk Factors

In patients with baseline dyslipidemia or elevated cardiovascular risk, toremifene's HDL-elevating effect contrasts favorably with tamoxifen's HDL-lowering effect. Wang et al. (2024) demonstrated a significant between-group difference in HDL cholesterol trajectory, with toremifene increasing HDL while tamoxifen decreased HDL [1]. This lipid-modulating property, combined with the lower incidence of cerebrovascular events observed with toremifene (1.1% vs. 2.7% for tamoxifen) [2], supports the preferential selection of toremifene for both clinical care and for studies where cardiovascular safety endpoints are of interest.

Long-Term Adjuvant Therapy Protocols Requiring Extended Endometrial Safety Monitoring

For adjuvant therapy protocols extending to 5–10 years, where cumulative endometrial exposure to SERM therapy is substantial, the lower frequency of proliferative endometrial changes with toremifene (32.2% of endometrial samples) relative to tamoxifen (47.8% of samples, p<0.0001) may translate into reduced long-term gynecological surveillance burden and lower rates of endometrial intervention [1]. This differential safety signal makes toremifene a preferred agent for protocols with extended treatment durations and for patients with pre-existing benign endometrial conditions.

Research Use as a CYP2D6-Independent SERM Reference Standard in Preclinical Pharmacology

In preclinical breast cancer pharmacology studies, toremifene serves as a valuable reference standard when CYP2D6-independent SERM activity is required. Its in vitro IC50 of 1.0 ± 0.3 μM in Ac-1 cells [1] and its established lack of dependence on CYP2D6-mediated bioactivation for antitumor activity [2] make it suitable for experiments conducted in cellular systems or animal models lacking functional CYP2D6 orthologs, or for studies designed to isolate SERM activity from metabolic variability.

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